molecular formula C21H25N3O5 B2433831 ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate CAS No. 921580-61-2

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2433831
CAS No.: 921580-61-2
M. Wt: 399.447
InChI Key: FNECNPPQBRNMQE-UHFFFAOYSA-N
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Description

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and various functional groups such as methoxy, methylphenyl, and carbonyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Methoxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Pyridazine and Piperidine Rings: The final step involves coupling the pyridazine and piperidine rings through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibition of enzymes involved in key biochemical pathways.

    Modulation of Signaling Pathways: Alteration of cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Similar structure but lacks the pyridazine ring.

    Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a pyridine ring instead of a pyridazine ring.

    Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Contains a pyrrole ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-4-29-21(27)15-9-11-23(12-10-15)20(26)19-17(28-3)13-18(25)24(22-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNECNPPQBRNMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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